molecular formula C14H10N2O3S B11040431 (5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11040431
M. Wt: 286.31 g/mol
InChI Key: BTWZENNJFAIRCP-LUAWRHEFSA-N
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Description

The compound (5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic molecule with a unique structure that combines elements of pyrroloquinoline and thiazolidinedione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrroloquinoline derivative with a thiazolidinedione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

(5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidinedione derivatives and pyrroloquinoline compounds.

  • Similar compounds include rosiglitazone and pioglitazone , which are known for their antidiabetic properties.

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and chemical properties not observed in other related compounds.

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H10N2O3S/c17-12-11(20-14(19)15-12)9-8-5-1-3-7-4-2-6-16(10(7)8)13(9)18/h1,3,5H,2,4,6H2,(H,15,17,19)/b11-9-

InChI Key

BTWZENNJFAIRCP-LUAWRHEFSA-N

Isomeric SMILES

C1CC2=C3C(=CC=C2)/C(=C/4\C(=O)NC(=O)S4)/C(=O)N3C1

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C4C(=O)NC(=O)S4)C(=O)N3C1

Origin of Product

United States

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